molecular formula C10H17NO4 B12538164 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid CAS No. 652172-86-6

1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B12538164
CAS No.: 652172-86-6
M. Wt: 215.25 g/mol
InChI Key: PHOTYAOCLJGTLL-UHFFFAOYSA-N
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Description

1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H17NO4 It is a derivative of cyclohexane, featuring a methoxyacetamido group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid can be synthesized through a multi-step process involving the introduction of the methoxyacetamido group and the carboxylic acid functionality onto the cyclohexane ring. One common method involves the reaction of cyclohexanone with methoxyacetic acid in the presence of a suitable catalyst to form the intermediate 1-(2-methoxyacetyl)cyclohexane. This intermediate is then subjected to amidation using ammonia or an amine to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: A simpler derivative of cyclohexane with only a carboxylic acid group.

    1-(2-Aminoacetamido)cyclohexane-1-carboxylic acid: Similar structure but with an amino group instead of a methoxy group.

    1-(2-Hydroxyacetamido)cyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.

Properties

CAS No.

652172-86-6

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

1-[(2-methoxyacetyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-15-7-8(12)11-10(9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14)

InChI Key

PHOTYAOCLJGTLL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1(CCCCC1)C(=O)O

Origin of Product

United States

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